An In-Depth Technical Guide to Roxatidine-d10 Acetate HCl: Properties, Synthesis, and Analysis
An In-Depth Technical Guide to Roxatidine-d10 Acetate HCl: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Roxatidine-d10 Acetate Hydrochloride, a deuterated analogue of the histamine H2 receptor antagonist, Roxatidine Acetate HCl. This document delves into its fundamental properties, the rationale for its use in research and development, detailed synthetic pathways, and robust analytical methodologies for its quantification.
Core Properties and Significance
Roxatidine-d10 Acetate HCl is a stable isotope-labeled version of Roxatidine Acetate HCl, a potent and selective histamine H2 receptor antagonist. The primary application of this deuterated standard is in bioanalytical and pharmacokinetic (PK) studies, where it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of roxatidine in biological matrices.
The incorporation of ten deuterium atoms into the piperidine moiety of the molecule provides a distinct mass shift, allowing for its differentiation from the non-labeled drug without significantly altering its chemical and physical properties. This ensures that Roxatidine-d10 Acetate HCl co-elutes with roxatidine during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[1][2][3]
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | [2-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propylamino]-2-oxoethyl] acetate;hydrochloride | LGC Standards |
| Molecular Formula | C₁₉D₁₀H₁₈N₂O₄ · HCl | LGC Standards, Pharmaffiliates |
| Molecular Weight | 394.96 g/mol | LGC Standards, Pharmaffiliates |
| CAS Number | 1794898-04-6 | LGC Standards |
| Appearance | White to off-white crystalline powder | TCI Chemicals |
| Purity | Typically ≥98% | Cayman Chemical |
| Storage | -20°C for long-term storage | Cayman Chemical |
Mechanism of Action: Histamine H2 Receptor Antagonism
Roxatidine, the active metabolite of Roxatidine Acetate HCl, functions as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[4] Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to these H2 receptors, initiating a signaling cascade that leads to the secretion of gastric acid.
The binding of histamine to the Gs protein-coupled H2 receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in gastric acid secretion, actively pumping H+ ions into the gastric lumen in exchange for K+ ions.
Roxatidine competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire signaling pathway.[4][5] This leads to a reduction in both basal and stimulated gastric acid secretion.
Caption: Mechanism of Roxatidine at the gastric parietal cell.
Synthesis of Roxatidine-d10 Acetate HCl
The synthesis of Roxatidine-d10 Acetate HCl involves the preparation of a deuterated piperidine precursor, followed by its incorporation into the roxatidine scaffold. The following is a representative synthetic workflow based on established methods for roxatidine synthesis and piperidine deuteration.
Experimental Protocol: Synthesis
Step 1: Synthesis of Piperidine-d11
A common method for preparing deuterated piperidine is the catalytic reduction of pyridine using deuterium gas.
-
To a high-pressure reactor, add pyridine and a suitable catalyst, such as Rhodium on carbon (Rh/C).
-
Purge the reactor with an inert gas, such as argon.
-
Introduce deuterium gas (D₂) to the desired pressure.
-
Heat the reaction mixture to approximately 80°C and maintain with stirring for 24-48 hours.
-
Monitor the reaction for the disappearance of pyridine.
-
Upon completion, cool the reactor, vent the excess deuterium gas, and filter the reaction mixture to remove the catalyst.
-
Purify the resulting Piperidine-d11 by distillation.
Step 2: Reductive Amination to form 3-((Piperidin-1-yl-d10)methyl)phenol
-
In a round-bottom flask, dissolve 3-hydroxybenzaldehyde and Piperidine-d11 in a suitable solvent, such as methanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.
Step 3: Williamson Ether Synthesis
-
Dissolve 3-((Piperidin-1-yl-d10)methyl)phenol in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH), at 0°C and stir for 30 minutes.
-
Add N-(3-bromopropyl)phthalimide and allow the reaction to proceed at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the phthalimide-protected intermediate.
Step 4: Deprotection to yield (3-((3-((Piperidin-1-yl-d10)methyl)phenoxy)propyl)amine)
-
Dissolve the intermediate from the previous step in ethanol.
-
Add hydrazine hydrate and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Purify the resulting amine by column chromatography.
Step 5: Amidation and Acetylation to Roxatidine-d10 Acetate
-
Dissolve the amine from Step 4 in a suitable solvent, such as dichloromethane (DCM).
-
Add acetoxyacetyl chloride at 0°C and stir for 2-4 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain Roxatidine-d10 Acetate.
Step 6: Salt Formation
-
Dissolve the Roxatidine-d10 Acetate in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Roxatidine-d10 Acetate HCl.
Caption: Synthetic workflow for Roxatidine-d10 Acetate HCl.
Analytical Methodology: Quantification in Biological Matrices
The quantification of roxatidine in biological matrices, such as human plasma, is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Roxatidine-d10 Acetate HCl as the internal standard.[6][7][8]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 1 mL of plasma sample, add a known concentration of Roxatidine-d10 Acetate HCl internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in 0.1% ammonium hydroxide.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer (pH 7.0) and acetonitrile (e.g., in a 5:1 v/v ratio).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roxatidine: m/z 307.3 → 107.1[6]
-
Roxatidine-d10: m/z 317.3 → 117.1 (projected based on deuteration)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area ratio of roxatidine to Roxatidine-d10 Acetate HCl against the concentration of roxatidine standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Quantify roxatidine in quality control (QC) and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validate the method in accordance with regulatory guidelines (e.g., FDA or EMA), assessing parameters such as accuracy, precision, selectivity, sensitivity, recovery, and stability.[9][10][11]
Caption: Bioanalytical workflow for Roxatidine quantification.
Safety and Handling
Roxatidine-d10 Acetate HCl, like its non-deuterated counterpart, should be handled with care in a laboratory setting.
-
Hazard Classification: Based on the data for Roxatidine Acetate HCl, the compound is harmful if swallowed (GHS Category 4).[12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the solid material or its solutions.[12]
-
Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Deuterated compounds themselves do not typically pose additional hazards compared to their non-labeled analogues. However, care should be taken to avoid isotopic contamination by handling them in a clean environment and using dedicated equipment where possible.[15][16]
Conclusion
Roxatidine-d10 Acetate HCl is an essential tool for researchers and drug development professionals engaged in the study of roxatidine. Its use as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This guide has provided a comprehensive overview of its properties, mechanism of action, synthesis, and analytical applications, serving as a valuable resource for its effective use in a scientific setting.
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